molecular formula C24H18O4 B14680330 2-Propen-1-one, 1,1'-(4,6-dihydroxy-1,3-phenylene)bis[3-phenyl- CAS No. 32140-69-5

2-Propen-1-one, 1,1'-(4,6-dihydroxy-1,3-phenylene)bis[3-phenyl-

Cat. No.: B14680330
CAS No.: 32140-69-5
M. Wt: 370.4 g/mol
InChI Key: CAAJXTJDBCGUNB-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1,1’-(4,6-dihydroxy-1,3-phenylene)bis[3-phenyl-] is a complex organic compound known for its unique structure and properties. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. Chalcones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1,1’-(4,6-dihydroxy-1,3-phenylene)bis[3-phenyl-] typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1,1’-(4,6-dihydroxy-1,3-phenylene)bis[3-phenyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Propen-1-one, 1,1’-(4,6-dihydroxy-1,3-phenylene)bis[3-phenyl-] has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1,1’-(4,6-dihydroxy-1,3-phenylene)bis[3-phenyl-] involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: A simpler structure with similar biological activities.

    Flavonoids: Compounds with a similar backbone but different functional groups.

    Curcumin: A well-known compound with similar anti-inflammatory and antioxidant properties.

Uniqueness

2-Propen-1-one, 1,1’-(4,6-dihydroxy-1,3-phenylene)bis[3-phenyl-] is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its dual phenyl rings and hydroxyl groups contribute to its distinct properties compared to other similar compounds.

Properties

CAS No.

32140-69-5

Molecular Formula

C24H18O4

Molecular Weight

370.4 g/mol

IUPAC Name

1-[2,4-dihydroxy-5-(3-phenylprop-2-enoyl)phenyl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C24H18O4/c25-21(13-11-17-7-3-1-4-8-17)19-15-20(24(28)16-23(19)27)22(26)14-12-18-9-5-2-6-10-18/h1-16,27-28H

InChI Key

CAAJXTJDBCGUNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2O)O)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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